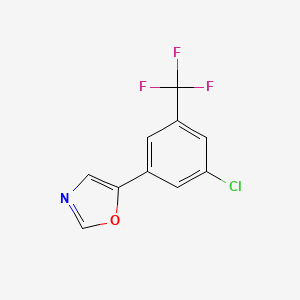

5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. elsevierpure.comfluorochem.co.uk The oxazole nucleus is a feature of numerous natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov These activities include anti-inflammatory, antibacterial, anticancer, and antiviral properties. nih.govresearchgate.net

The versatility of the oxazole ring stems from its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions. elsevierpure.comnih.gov Its aromatic nature and the presence of heteroatoms make it a valuable scaffold for designing molecules with specific therapeutic functions. Researchers have consistently utilized the oxazole moiety as a lead structure in the development of novel drug candidates, highlighting its enduring importance in the field. elsevierpure.commdpi.com

The Role of Halogenated and Trifluoromethylated Phenyl Moieties in Molecular Design

The substitution pattern on the phenyl ring of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole is critical to its potential properties. The incorporation of halogen atoms and trifluoromethyl (-CF₃) groups are well-established strategies in modern drug design to modulate a compound's physicochemical and pharmacokinetic profiles. mdpi.com

Halogenated Phenyl Groups: The presence of a chlorine atom can significantly influence a molecule's characteristics. Halogens are known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. longdom.org Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction with biological macromolecules that can improve binding affinity and specificity for a target receptor. researchgate.netnih.gov This strategy has been successfully employed to enhance the potency and selectivity of numerous drug candidates. longdom.org

Trifluoromethylated Phenyl Groups: The trifluoromethyl (-CF₃) group is one of the most important functional groups in medicinal chemistry. Its introduction into a molecule can have profound effects, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450. This often leads to a longer biological half-life.

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross biological membranes.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can alter the acidity or basicity (pKa) of nearby functional groups, which can affect drug-receptor interactions. mdpi.com

Improved Binding Affinity: The unique properties of the -CF₃ group can lead to stronger and more specific interactions with target proteins, thereby enhancing biological activity.

Scope and Research Imperatives for this compound

While specific, detailed research on this compound is not extensively documented in publicly available literature, its chemical architecture strongly suggests considerable potential for investigation. The combination of the biologically active oxazole core with the proven benefits of chloro and trifluoromethyl substitutions presents a clear rationale for its synthesis and evaluation in various contexts.

The primary research imperatives for this compound would include:

Novel Synthesis Development: Devising efficient and scalable synthetic routes to access this compound and its derivatives is a fundamental first step.

Biological Screening: Given the known activities of related structures, this compound is a prime candidate for screening in a wide range of biological assays. Areas of particular interest could include oncology, infectious diseases (antibacterial and antifungal), and inflammatory disorders, where oxazole derivatives have previously shown promise. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure—for instance, by altering the position of the substituents or replacing them with other functional groups—would be crucial to understanding the key determinants of its biological activity and to optimize its potency and selectivity.

Materials Science Applications: Heterocyclic compounds with high fluorine content can possess unique photophysical or electronic properties, suggesting potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as functional polymers.

Properties

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGKWNMFMFXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Chloro 5 Trifluoromethyl Phenyl Oxazole and Its Analogues

Classical and Conventional Synthetic Routes to Oxazole (B20620) Cores

Traditional methods for oxazole synthesis have been the bedrock of heterocyclic chemistry for over a century, offering reliable pathways to a variety of substituted oxazoles.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of oxazole synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single step. Key named reactions in this category include the Robinson-Gabriel, Fischer, and van Leusen syntheses.

The Robinson-Gabriel synthesis involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.comwikipedia.orgsynarchive.com This method is highly versatile for preparing diaryloxazoles. wikipedia.org The reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentachloride. pharmaguideline.com While yields were traditionally moderate, the use of polyphosphoric acid can improve them to 50-60%. ijpsonline.com A one-pot approach combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration has also been developed for the synthesis of 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates. acs.org

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles from the condensation of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org This dehydration reaction generally proceeds under mild conditions. wikipedia.orgijpsonline.com The reactants are typically aromatic, leading to the formation of diaryloxazoles. wikipedia.org

The van Leusen oxazole synthesis , developed in 1972, provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comwikipedia.orgmdpi.comorganic-chemistry.org This one-pot reaction is known for its mild conditions and is a powerful tool for the synthesis of a variety of 5-substituted oxazoles. mdpi.comnih.gov The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon. mdpi.comnih.gov

| Cyclocondensation Reaction | Starting Materials | Key Reagents | Product Scope |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, PCl₅, POCl₃ | 2,5-Disubstituted oxazoles |

| Fischer Oxazole Synthesis | Aldehyde cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted oxazoles |

| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazoles |

Reactions Involving α-Haloketones and Amides

The reaction of α-haloketones with primary amides, often referred to as the Bredereck reaction , is a straightforward and efficient method for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net This method is considered a clean and economical process for constructing the oxazole ring. ijpsonline.com Variations of this reaction have been developed, for instance, using silver triflate (AgOTF) as a catalyst to promote the cyclization. ijpsonline.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced a range of metal-catalyzed reactions that offer greater efficiency, milder reaction conditions, and broader substrate scope for the synthesis of oxazoles.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis has been instrumental in the synthesis of substituted oxazoles. Direct arylation reactions, for instance, allow for the regioselective introduction of aryl groups onto the oxazole ring. nih.gov Complementary methods have been developed for the direct arylation of the C2 and C5 positions of the oxazole core with a variety of aryl halides and triflates, with the regioselectivity being controlled by the choice of phosphine (B1218219) ligand and solvent. nih.gov For example, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. nih.gov Palladium catalysts, such as Pd(PPh₃)₄, are also effective in the synthesis of 2,4,5-trisubstituted oxazoles through a one-pot Suzuki-Miyaura coupling approach. ijpsonline.com

Copper-Mediated Reaction Pathways

Copper-catalyzed reactions have emerged as a practical and economical alternative for oxazole synthesis. An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been reported, which involves an intramolecular copper-catalyzed cyclization of functionalized enamides as the key step. acs.orgacs.org This method offers an advantage over previously reported silver-mediated cyclizations due to the lower cost of the copper catalyst and often provides better yields. acs.org Copper(II) triflate has been shown to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Product | Key Features |

| Palladium | Direct Arylation | Oxazole, Aryl halides/triflates | C2- or C5-Arylated oxazoles | High regioselectivity controlled by ligands and solvent. nih.gov |

| Copper | Intramolecular Cyclization | Functionalized enamides | 2,4,5-Trisubstituted oxazoles | Economical and efficient. acs.orgacs.org |

Nickel-Catalyzed Transformations

Nickel catalysis provides a powerful tool for the synthesis of oxazoles, particularly through cross-coupling reactions. The synthesis of 2-substituted oxazoles can be achieved via a nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. nih.govacs.orgacs.org This methodology has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.orgacs.org Nickel catalysts have also been employed in the C-N cross-coupling of organoboronic acids and isoxazoles to produce N-aryl β-enamino esters, showcasing the versatility of nickel in heterocyclic chemistry. rsc.org Furthermore, nickel-catalyzed direct arylation of azoles with aromatic nitriles has been developed, expanding the range of electrophiles that can be used for C-H functionalization. nih.gov

Lewis Acid Catalysis in Oxazole Formation

Lewis acid catalysis plays a pivotal role in various strategies for oxazole synthesis by activating substrates and facilitating key cyclization steps. In reactions involving the formation of the oxazole ring from nitriles and diazocarbonyl compounds, Lewis acids are instrumental. acs.org For instance, the reaction can be promoted by coordinating the Lewis acid to the nitrile nitrogen, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the diazocarbonyl compound.

Similarly, in multicomponent reactions for synthesizing triaryloxazoles, metal chloride hydrates can function as effective Lewis acid catalysts. documentsdelivered.com These catalysts can activate carbonyl groups, facilitating the condensation and cyclization steps necessary for ring formation. The choice of Lewis acid can influence reaction efficiency and selectivity. For example, aluminum trichloride (B1173362) (AlCl₃) has been used to activate nitrogen heterocyles for sp³ C-H bond activation in the synthesis of related isoxazole (B147169) derivatives, a principle that can be extended to oxazole synthesis. nih.gov The mechanism often involves the formation of complex intermediates where the Lewis acid coordinates to heteroatoms, promoting subsequent bond formations. nih.gov

Green Chemistry Strategies in Oxazole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous substances. ijpsonline.com Several green strategies have been successfully applied to the synthesis of oxazole derivatives.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.org The synthesis of 5-substituted oxazoles via the van Leusen reaction, a key method for preparing compounds like 5-(3-chloro-5-(trifluoromethyl)phenyl)oxazole, is particularly amenable to microwave assistance. acs.orgnih.gov

In a typical microwave-assisted van Leusen synthesis of 5-aryloxazoles, an aryl aldehyde (e.g., 3-chloro-5-(trifluoromethyl)benzaldehyde) reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. acs.orgnih.gov Under microwave irradiation, this reaction can be completed in minutes, whereas conventional heating may require several hours. acs.orgresearchgate.net The use of solvents like isopropanol (B130326) further enhances the green credentials of this method. acs.org The efficiency of this approach makes it suitable for the rapid synthesis of compound libraries for screening purposes. nih.gov

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Isopropanol (IPA) | 60 | 6 h | 95 |

| Microwave Irradiation | Isopropanol (IPA) | 65 | 8 min | 96 |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing heterocyclic compounds. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized high temperatures and pressures, which can significantly enhance reaction rates. nih.govnih.gov

Ultrasound-assisted synthesis has been shown to improve yields and dramatically reduce reaction times in the formation of various azoles. mdpi.comresearchgate.net For oxazole synthesis, ultrasound can promote cyclization and condensation reactions, often under milder conditions than conventional methods. nih.gov Key advantages include operational simplicity, shorter reaction durations, and the potential to minimize byproduct formation. mdpi.com This technique aligns with the principles of sustainable chemistry by improving energy efficiency and reaction performance. mdpi.com

Conducting reactions without a solvent or in environmentally benign solvents is a cornerstone of green chemistry. Solvent-free, or solid-phase, synthesis of oxazoles can be achieved, particularly when coupled with microwave irradiation. rsc.org For example, the reaction of 2-bromoacetophenones with urea (B33335) can be carried out in the presence of dimethylformamide (DMF) under microwave conditions to yield 2-amino-oxazole derivatives. ijpsonline.com

Metal-free synthesis is another important green approach. A strategy for synthesizing substituted oxazoles via the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines has been developed under metal-free conditions, using iodine as the oxidant. rsc.org This method avoids the use of heavy metal catalysts and expands the range of substrates that can be used. Furthermore, employing green solvents such as water, ethanol, or isopropanol instead of toxic and high-boiling point solvents contributes to the sustainability of the synthesis. acs.org

Stereoselective Synthesis of Related Chiral Oxazole Derivatives

While this compound is an achiral molecule, the stereoselective synthesis of related chiral oxazoline (B21484) derivatives is of significant interest, as these compounds are valuable ligands in asymmetric catalysis and can be precursors to chiral oxazoles. researchgate.net The synthesis of novel chiral triazole-oxazoline ligands, for example, has been reported, where the oxazoline ring is constructed from a chiral amino alcohol precursor. researchgate.net

The development of methods for the enantioselective synthesis of frameworks containing chiral centers is an active area of research. researchgate.net These strategies often involve the use of chiral catalysts, such as cobalt complexes with chiral salicyl-oxazoline (Salox) ligands, to control the stereochemistry of the product. researchgate.net The principles used to create chiral oxazolines can be adapted to synthesize oxazoles with chiral side chains, which may be relevant for specific biological applications. nih.gov

Precursor Synthesis and Intermediate Chemistry

The synthesis of this compound fundamentally relies on the availability of key precursors and the chemistry of the intermediates formed during the cyclization. The most direct and widely used approach for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.gov

For the target compound, the primary precursors are:

3-Chloro-5-(trifluoromethyl)benzaldehyde : This substituted aromatic aldehyde provides the C5-aryl group of the oxazole.

p-Toluenesulfonylmethyl isocyanide (TosMIC) : This reagent serves as the source for the C2 and C4 atoms and the nitrogen atom of the oxazole ring. nih.gov

| Precursor Name | Role in Synthesis |

|---|---|

| 3-Chloro-5-(trifluoromethyl)benzaldehyde | Source of the C5-aryl substituent |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | Provides the C2-H, C4-H, and nitrogen atom of the oxazole ring |

| Potassium Phosphate (or other base) | Deprotonates TosMIC to initiate the reaction |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aluminum trichloride |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) |

| 3-Chloro-5-(trifluoromethyl)benzaldehyde |

| Isopropanol |

| 2-Bromoacetophenone |

| Urea |

| Dimethylformamide (DMF) |

| 2-oxo-2-phenylethyl acetate |

| Iodine |

| p-toluenesulfinic acid |

| Potassium phosphate |

Preparation of 3-Chloro-5-(trifluoromethyl)phenyl Substituted Synthons

The synthesis of this compound and its analogues commences with the preparation of key intermediates bearing the 3-chloro-5-(trifluoromethyl)phenyl moiety. These synthons are typically derivatives of benzoic acid or acetophenone, which can be chemically modified to introduce the necessary functionalities for oxazole ring formation.

Commercially available starting materials such as 3-chloro-5-(trifluoromethyl)aniline (B3024741) or 1-bromo-3-(trifluoromethyl)benzene serve as versatile precursors. For instance, 3-chloro-5-(trifluoromethyl)benzoyl chloride is a key synthon that can be prepared from the corresponding benzoic acid. This acyl chloride is highly reactive and can be readily converted into a variety of derivatives.

One crucial class of synthons for oxazole synthesis is N-propargyl amides. The N-propargyl amide of 3-chloro-5-(trifluoromethyl)benzoic acid can be synthesized by the amidation of 3-chloro-5-(trifluoromethyl)benzoyl chloride with propargylamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Another important class of precursors is α,β-unsaturated ketones, commonly known as chalcones. These can be synthesized via a Claisen-Schmidt condensation. For example, 3-chloro-5-(trifluoromethyl)acetophenone can be reacted with a suitable aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcone. The general scheme for this reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the α,β-unsaturated ketone.

The table below summarizes the key synthons and their typical preparation methods.

| Synthon | Starting Material(s) | Reagents and Conditions |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 3-Chloro-5-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| N-(prop-2-yn-1-yl)-3-chloro-5-(trifluoromethyl)benzamide | 3-Chloro-5-(trifluoromethyl)benzoyl chloride, Propargylamine | Triethylamine (Et₃N) or Pyridine in a suitable solvent (e.g., Dichloromethane) |

| (E)-1-(3-chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | 3-Chloro-5-(trifluoromethyl)acetophenone, Benzaldehyde | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) in Ethanol (EtOH) |

These synthons, possessing the desired 3-chloro-5-(trifluoromethyl)phenyl group, are then utilized in various cyclization reactions to construct the oxazole ring, as will be discussed in the following section.

Role of α,β-Unsaturated Systems and Propargylamides as Precursors

Both propargylamides and α,β-unsaturated systems are highly versatile precursors for the synthesis of substituted oxazoles. Their unique electronic and structural features allow for a range of cyclization strategies, leading to the formation of the 5-membered oxazole heterocycle.

Propargylamides as Precursors:

Propargylamides, such as N-(prop-2-yn-1-yl)-3-chloro-5-(trifluoromethyl)benzamide, are widely used precursors for the synthesis of 5-substituted oxazoles. The cyclization of propargylamides can be achieved through various catalytic systems, including gold, palladium, and other transition metals, as well as under metal-free conditions.

Gold-catalyzed cyclization is a particularly mild and efficient method for the synthesis of oxazoles from propargylamides. The reaction is believed to proceed through the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular nucleophilic attack by the amide oxygen. Subsequent isomerization of the resulting intermediate leads to the formation of the stable aromatic oxazole ring.

Palladium-catalyzed reactions also offer a viable route to oxazoles from propargylamides. These reactions often involve a coupling step followed by in-situ cyclization. For instance, a palladium catalyst can facilitate the coupling of an aryl halide with the propargylamide, leading to a more complex intermediate that readily undergoes cyclization to the oxazole.

Metal-free conditions for the cyclization of propargylamides have also been developed. These methods often employ reagents such as (diacetoxyiodo)benzene (B116549) to promote the cyclization process. Silica gel-mediated cycloisomerization provides another mild and practical approach to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. google.com

The table below presents a summary of different catalytic systems used for the cyclization of propargylamides to oxazoles.

| Catalyst/Reagent | Reaction Type | Key Features |

| Gold Catalysts (e.g., AuCl₃, AuCl) | Gold-catalyzed cyclization | Mild reaction conditions, high efficiency. mdpi.com |

| Palladium Catalysts (e.g., Pd₂(dba)₃) | Palladium-catalyzed coupling and cyclization | In-situ cyclization following a coupling step. mdpi.com |

| (Diacetoxyiodo)benzene (PIDA) | Metal-free cyclization | Avoids the use of transition metals. google.com |

| Silicon Dioxide (SiO₂) | Mediated cycloisomerization | Mild and practical method for polysubstituted oxazoles. google.com |

α,β-Unsaturated Systems as Precursors:

α,β-Unsaturated carbonyl compounds, particularly chalcones, are valuable precursors for the synthesis of oxazoles. jelsciences.com The enone functionality of chalcones provides multiple reactive sites that can be exploited for the construction of the oxazole ring.

One common strategy involves the conversion of the α,β-unsaturated ketone into a 2-acylaziridine intermediate. This can be achieved through the oxidative addition of a nitrene precursor, such as N-aminophthalimide, to the double bond of the chalcone. Subsequent thermolysis of the 2-acylaziridine leads to ring expansion and the formation of the corresponding 2,5-disubstituted oxazole. The reaction proceeds with the extrusion of the nitrene byproduct.

The following table outlines the general steps involved in the synthesis of oxazoles from α,β-unsaturated ketones.

| Step | Reaction | Intermediate/Product |

| 1 | Oxidative addition of a nitrene precursor to the α,β-unsaturated ketone | 2-Acylaziridine |

| 2 | Thermolysis of the 2-acylaziridine | 2,5-Disubstituted oxazole |

The versatility of these synthetic methodologies allows for the introduction of a wide range of substituents on the oxazole ring, making them invaluable tools for the synthesis of diverse libraries of oxazole-containing compounds for various applications.

Chemical Reactivity and Mechanistic Transformations of 5 3 Chloro 5 Trifluoromethyl Phenyl Oxazole

Ring Formation Mechanisms and Pathways

The synthesis of the 5-(3-chloro-5-(trifluoromethyl)phenyl)oxazole core can be achieved through several established methods for oxazole (B20620) ring formation. These methods typically involve the construction of the five-membered ring from acyclic precursors.

One of the most classical and versatile methods is the Robinson-Gabriel synthesis , which involves the cyclization of α-acylamino ketones under dehydrating conditions. synarchive.comwikipedia.org For the target molecule, this would entail the use of an α-acylamino ketone bearing the 3-chloro-5-(trifluoromethyl)phenyl moiety. The reaction proceeds via an intramolecular cyclization followed by dehydration, often catalyzed by strong acids like sulfuric acid. wikipedia.orgcutm.ac.in

Another prominent pathway is the van Leusen oxazole synthesis . organic-chemistry.orgwikipedia.orgnih.govmdpi.com This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde, in this case, 3-chloro-5-(trifluoromethyl)benzaldehyde. The reaction proceeds through a [3+2] cycloaddition mechanism where the deprotonated TosMIC adds to the aldehyde, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to yield the 5-substituted oxazole. nih.govmdpi.com

The Fischer oxazole synthesis provides an alternative route, starting from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inwikipedia.org To synthesize the target compound via this method, the cyanohydrin of an appropriate aldehyde would react with 3-chloro-5-(trifluoromethyl)benzaldehyde. The mechanism involves the formation of an iminochloride intermediate, which then reacts with the aldehyde, followed by cyclization and elimination to form the oxazole ring. wikipedia.org

Furthermore, the reaction of α-haloketones with amides is a straightforward approach to oxazole synthesis. cutm.ac.inslideshare.net In this context, an α-haloketone bearing the 3-chloro-5-(trifluoromethyl)phenyl group would react with a suitable amide to form the oxazole ring.

Substitution and Functionalization Reactions on the Oxazole Ring System

The oxazole ring in this compound possesses distinct sites for substitution and functionalization, primarily at the C2 and C4 positions, as the C5 position is already occupied by the phenyl substituent. The electronic nature of the oxazole ring, being less aromatic than imidazole, influences its reactivity. wikipedia.org

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. slideshare.netpharmaguideline.com When it does occur, the preferred site of attack is typically the C4 or C5 position. pharmaguideline.com Given that the C5 position is blocked, any potential electrophilic substitution would likely be directed to the C4 position, although this would be challenging without activating groups.

A more effective strategy for functionalizing the oxazole ring is through deprotonation (metalation) followed by reaction with an electrophile . The most acidic proton on the oxazole ring is at the C2 position. wikipedia.orgpharmaguideline.com Treatment with a strong base, such as n-butyllithium, can selectively deprotonate the C2 position, generating a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a substituent at the C2 position. However, it is important to note that 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. pharmaguideline.com The use of TMP-bases of magnesium and zinc has been shown to provide stable metalated oxazoles that can be functionalized. nih.gov

Nucleophilic substitution on the oxazole ring is generally unfavorable unless a good leaving group is present. slideshare.netpharmaguideline.com If a leaving group were introduced at the C2 position, it could be displaced by a nucleophile. cutm.ac.in

Transformations of the Phenyl Substituent

The 3-chloro-5-(trifluoromethyl)phenyl substituent offers additional sites for chemical modification. The chloro and trifluoromethyl groups significantly influence the reactivity of the aromatic ring.

The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr) , although this typically requires harsh conditions or activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In this case, the trifluoromethyl group is in a meta position, which provides some electron-withdrawing effect but may not be sufficient to facilitate SNAr under mild conditions.

A more versatile approach for modifying the phenyl ring is through palladium-catalyzed cross-coupling reactions . The aryl chloride can participate in reactions such as the Suzuki-Miyaura coupling , reacting with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netyoutube.comlibretexts.orgyoutube.comharvard.edu This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom.

The trifluoromethyl group is generally very stable and unreactive, making its direct transformation challenging.

Photochemical Transformations and Rearrangements

Oxazoles and other five-membered heterocyclic compounds are known to undergo interesting photochemical transformations upon exposure to UV light. srce.hr These reactions often involve rearrangements of the ring system.

Phototransposition Mechanisms

One of the key photochemical reactions of azoles is phototransposition , where the atoms of the heterocyclic ring rearrange to form an isomeric heterocycle. For 5-aryloxazoles, irradiation can lead to the formation of other isomeric oxazoles or even different heterocyclic systems. The mechanism of these phototranspositions can be complex, often involving ring-opened intermediates or bicyclic transition states. A continuous flow process has been developed for the photochemical transposition of isoxazoles into oxazoles, highlighting the synthetic utility of this type of reaction. acs.org

Photo-Ring Cleavage Processes

In addition to rearrangement, photochemical excitation can also lead to the cleavage of the oxazole ring . This can result in the formation of various acyclic products. The specific cleavage pathway and the nature of the resulting products are dependent on the substitution pattern of the oxazole and the reaction conditions, such as the solvent used. For example, the photochemistry of some tetrazole derivatives, which are also five-membered nitrogen-containing heterocycles, shows that photo-elimination of molecular nitrogen is a common primary process, leading to highly reactive intermediates that can be trapped or rearrange. nih.govresearchgate.netmdpi.com

Hydrolytic and Biotransformation Pathways (in vitro/abiotic focus)

Understanding the stability and metabolic fate of this compound is crucial.

The oxazole ring exhibits a degree of stability but can undergo hydrolysis under acidic or basic conditions, leading to ring cleavage. rsc.org The stability of the oxazole ring is generally intermediate between that of furan and pyridine. rsc.org

From a biotransformation perspective, the oxazole ring can be a target for metabolic enzymes. A notable pathway for 4- or 5-substituted oxazoles with an unsubstituted C2 position is oxidation to the corresponding 2-oxazolone . This reaction has been shown to be catalyzed by cytosolic aldehyde oxidase (AO) , a molybdenum-containing enzyme. nih.govresearchgate.netnih.govcambridgemedchemconsulting.comwikipedia.org The mechanism involves nucleophilic attack at the C2 position of the oxazole ring. cambridgemedchemconsulting.com Studies using 5-(3-bromophenyl)oxazole as a model compound have confirmed this metabolic pathway. nih.gov Given the structural similarity, it is plausible that this compound could undergo a similar AO-catalyzed oxidation in vitro.

Chemical Hydrolysis Studies

The hydrolytic stability of this compound is expected to be significant under neutral and standard conditions, primarily due to the robustness of the aryl-chloride bond and the aromatic nature of the oxazole ring. However, under more forceful conditions, such as concentrated acids, degradation pathways can be anticipated.

The oxazole ring, while aromatic, is a weak base and can be susceptible to cleavage under strong acidic conditions. pharmaguideline.comwikipedia.org The protonation of the nitrogen atom can activate the ring towards nucleophilic attack by water. The likely point of initial attack would be the C2 or C5 position, leading to ring opening. For instance, studies on other oxazoline (B21484) systems have demonstrated that acidic hydrolysis can lead to the opening of the heterocyclic ring. nih.gov

The carbon-chlorine bond on the phenyl ring is notably resistant to hydrolysis. savemyexams.com The lone pair of electrons from the chlorine atom can overlap with the delocalized π-system of the benzene ring, imparting a partial double-bond character to the C-Cl bond. savemyexams.com This increased bond strength makes nucleophilic substitution by water highly unfavorable under normal conditions. savemyexams.com The presence of the electron-withdrawing trifluoromethyl group is unlikely to sufficiently activate the ring for this type of reaction.

The trifluoromethyl (-CF3) group is exceptionally stable towards hydrolysis due to the high strength of the carbon-fluorine bond.

Table 1: Predicted Hydrolytic Stability of Functional Moieties in this compound

| Functional Group | Predicted Stability | Conditions for Hydrolysis | Anticipated Products |

| Oxazole Ring | Moderately Stable | Strong acidic conditions | Ring-opened products |

| Aryl Chloride | Highly Stable | Harsh conditions (not typical hydrolysis) | Phenolic derivatives (unlikely) |

| Trifluoromethyl Group | Very Highly Stable | Extreme conditions | Carboxylic acid (very unlikely) |

Enzymatic Degradation Mechanisms (non-clinical)

The enzymatic degradation of xenobiotics containing fluorinated moieties and heterocyclic rings is a complex process. The presence of the trifluoromethyl group, in particular, suggests that this compound would be relatively resistant to biodegradation. nih.gov

Microbial degradation of polyfluorinated compounds is known to be challenging. nih.govmdpi.com The high strength of the C-F bond makes direct enzymatic cleavage difficult. mdpi.com Often, the initial metabolic attack on such molecules occurs at a more reactive, non-fluorinated part of the structure. mdpi.com

In the case of this compound, enzymatic degradation, if it were to occur, would likely be initiated by enzymes such as oxygenases. These enzymes could potentially hydroxylate the phenyl ring, although the presence of both a chloro and a trifluoromethyl group might sterically hinder this approach.

Alternatively, enzymatic systems could target the oxazole ring. While the biosynthesis of oxazoles involves enzymatic processes, the catabolism of such stable aromatic rings is less common. nih.gov If enzymatic ring cleavage were to occur, it would likely proceed via hydroxylation followed by ring opening, a common strategy in the microbial degradation of aromatic compounds.

The aryl chloride bond could also be a target for enzymatic action. Certain microorganisms possess dehalogenase enzymes capable of cleaving carbon-halogen bonds. However, aryl halides are generally more recalcitrant than their alkyl counterparts.

Table 2: Potential Factors Influencing the Enzymatic Degradation of this compound

| Structural Feature | Implication for Enzymatic Degradation | Potential Enzymatic Action |

| Trifluoromethyl Group | High resistance to degradation, potential for persistence in the environment. nih.govnih.gov | Initial attack at other sites is more likely. mdpi.com |

| Aryl Chloride | Generally resistant to dehalogenation compared to alkyl chlorides. | Possible, but likely slow, cleavage by dehalogenases. |

| Oxazole Ring | Aromatic stability may limit enzymatic attack. | Potential for hydroxylation and ring cleavage by oxygenases. |

Given the general resistance of polyfluorinated and polychlorinated aromatic compounds to microbial degradation, it is plausible that this compound would exhibit significant persistence in non-clinical enzymatic environments.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole is expected to exhibit distinct signals corresponding to the protons on the oxazole (B20620) and phenyl rings. The protons on the oxazole ring would likely appear as singlets or doublets in the downfield region, characteristic of aromatic heterocyclic protons. The protons on the 3,5-disubstituted phenyl ring would present a specific splitting pattern, likely appearing as singlets or narrow multiplets, reflecting their meta-relationship to each other. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would show characteristic peaks for the carbons of the oxazole ring and the substituted phenyl ring. The carbon atom attached to the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms, a key identifying feature. The chemical shifts of the aromatic carbons will be influenced by the positions of the chlorine and trifluoromethyl substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the CF₃ group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | δ 7.5-8.5 | m | Aromatic-H |

| ¹H | δ 7.0-7.5 | s | Oxazole-H |

| ¹³C | δ 110-160 | m | Aromatic & Oxazole-C |

| ¹³C | δ 120-130 | q | -CF₃ |

| ¹⁹F | δ -60 to -65 | s | -CF₃ |

Note: These are predicted values based on related structures and may vary in experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways for such molecules may involve the cleavage of the oxazole ring and the loss of small neutral molecules like CO or HCN. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₅ClF₃NO), the calculated exact mass would be a key parameter for confirmation.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and oxazole rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and oxazole rings (in the 1400-1600 cm⁻¹ region), and the C-O-C stretching of the oxazole ring. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would be expected in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibration would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings and the C-C bonds are often more intense in the Raman spectrum.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic/Oxazole C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic/Oxazole C=C & C=N stretch | 1400 - 1600 | IR, Raman |

| C-F stretch (CF₃) | 1100 - 1300 | IR |

| C-Cl stretch | 600 - 800 | IR |

Note: These are general ranges and the exact positions can vary.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, which contains conjugated aromatic systems, is expected to show absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π→π* transitions within the phenyl and oxazole rings. The position and intensity of these bands can be influenced by the substitution pattern on the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, studies on related fluorinated organic compounds are prevalent.

Crystal engineering of related compounds often focuses on understanding and utilizing non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, to control the crystal packing. acs.orgrsc.org In compounds containing fluorine, weak interactions like C-H···F and F···F contacts can also play a significant role in determining the supramolecular architecture. rsc.orgresearchgate.net The presence of the chloro and trifluoromethyl substituents in the target molecule suggests that halogen bonding and fluorine-involved interactions could be key features in its crystal engineering studies. acs.orgrsc.org

Intermolecular Interactions in Crystalline Forms

The arrangement of molecules within a crystal lattice is dictated by a delicate balance of intermolecular forces, which collectively determine the crystal's stability and its macroscopic properties. In the crystalline state of this compound, several non-covalent interactions are anticipated to play a significant role in its supramolecular assembly.

Chromatographic and Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. The selection between liquid and gas chromatography is primarily based on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds with low volatility, such as this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). Due to its significant nonpolar character, conferred by the chloro- and trifluoromethyl-substituted phenyl group, the molecule exhibits strong retention on the column. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation and good peak shape. Detection is commonly performed with a UV detector, as the conjugated aromatic system of the molecule absorbs light in the UV spectrum.

Below are typical parameters for an analytical HPLC method for this compound.

| Parameter | Value/Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Note: This table presents a representative method; actual conditions may require optimization.

Gas Chromatography (GC)

For compounds that are thermally stable and sufficiently volatile, Gas Chromatography (GC) offers high resolution and sensitivity. This compound is expected to have adequate volatility for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

In GC, the sample is vaporized in a heated inlet and transported by an inert carrier gas (e.g., helium) through a capillary column. The column's inner surface is coated with a stationary phase. For a molecule with the polarity of this compound, a mid-polarity stationary phase, such as one containing 5% phenyl-substituted polysiloxane, would provide good separation. The separation is based on the compound's boiling point and its specific interactions with the stationary phase. The oven temperature is typically programmed to ramp up during the analysis to ensure the elution of all components in a reasonable time.

Below are typical parameters for a GC-MS method for analyzing this compound.

| Parameter | Value/Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-500 m/z |

Note: This table presents a representative method; actual conditions may require optimization.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio)

Electronic Structure Analysis and Molecular Orbitals

No published studies were found that detail the electronic structure or analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole.

Conformational Analysis and Energy Minimization

There is no available research on the conformational landscape or energy minimization studies for this specific molecule.

Tautomerism and Isomeric Stability Investigations

Investigations into the potential tautomers of this compound and their relative stabilities have not been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis

No computational studies detailing the transition state analysis for reactions involving this compound were identified.

Energy Barrier Determinations

There is no published data on the computationally determined energy barriers for reactions involving this compound.

Future computational research is necessary to elucidate the fundamental chemical and physical properties of this compound, which could provide valuable insights for its potential applications.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the corroboration of experimental data and the interpretation of spectra. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate various spectroscopic properties.

For this compound, these calculations would typically involve optimizing the molecule's geometry to find its lowest energy conformation. Following this, predictions for NMR (¹H and ¹³C), IR, and UV-Vis spectra would be performed. While studies on other substituted phenyloxazoles have successfully used methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve strong agreement between theoretical and experimental data, no such specific calculations have been published for this compound. researchgate.netejournal.by

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate how such data would be organized. It is crucial to understand that these values are for illustrative purposes only and are not based on actual computational results for the target compound.

Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| Oxazole (B20620) H-2 | Data not available |

| Oxazole H-4 | Data not available |

| Phenyl H-2' | Data not available |

| Phenyl H-4' | Data not available |

| Phenyl H-6' | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | |

| Oxazole C-2 | Data not available |

| Oxazole C-4 | Data not available |

| Oxazole C-5 | Data not available |

| Phenyl C-1' | Data not available |

| Phenyl C-2' | Data not available |

| Phenyl C-3' | Data not available |

| Phenyl C-4' | Data not available |

| Phenyl C-5' | Data not available |

| Phenyl C-6' | Data not available |

| CF₃ | Data not available |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| C=N stretch (oxazole) | Data not available |

| C-O-C stretch (oxazole) | Data not available |

| C-F stretch (trifluoromethyl) | Data not available |

| C-Cl stretch | Data not available |

This table is for illustrative purposes only. No published data is available for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

In the context of this compound, MD simulations could be employed to understand its behavior in different solvent environments or to investigate its potential binding modes with a protein target. Such simulations rely on force fields to describe the interactions between atoms. For small molecules like this, force fields such as AMBER or GROMACS are often used. acs.org

Research on the parent oxazole molecule has utilized dynamic simulations to investigate its excited-state decay, demonstrating the utility of these methods in understanding the fundamental photochemistry of the oxazole ring system. researchgate.net However, there are currently no published molecular dynamics studies specifically involving this compound. These types of studies would be instrumental in fields such as drug design and materials science to predict how the molecule behaves in a dynamic, realistic system.

Structure Activity Relationship Sar and Mechanistic Investigations of Biological Interactions

Design Principles for Modulating Biological Interactions

The design of bioactive molecules centered around the 5-phenyloxazole (B45858) scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The oxazole (B20620) ring itself is a bioisostere for other five-membered heterocycles and can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The phenyl ring at the 5-position provides a large surface area for van der Waals and π-π stacking interactions within a target's binding pocket.

The primary strategy for modulating the biological activity of 5-phenyloxazole derivatives involves the modification of the phenyl ring. The nature, position, and number of substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

Key Design Considerations for 5-Phenyloxazole Derivatives:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can alter the electron density of the entire molecule, influencing its ability to interact with electron-rich or electron-poor regions of a biological target.

Steric Factors: The size and shape of substituents can dictate the molecule's ability to fit into a specific binding site. Bulky groups may enhance binding through increased surface area contact or, conversely, cause steric hindrance that prevents effective binding.

Hydrogen Bonding: The introduction of substituents capable of acting as hydrogen bond donors or acceptors can introduce new, specific interactions with a target, often leading to increased potency and selectivity.

For 5-(3-chloro-5-(trifluoromethyl)phenyl)oxazole, the design incorporates two potent electron-withdrawing groups on the phenyl ring, suggesting a focus on targets with complementary electrostatic features.

In Silico Approaches to SAR

Computational methods are invaluable tools for predicting and understanding the SAR of novel compounds, allowing for the prioritization of synthetic efforts and the generation of hypotheses regarding molecular interactions.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 5-phenyloxazole analogues, a QSAR model could be developed to predict their activity based on various molecular descriptors.

Table 1: Illustrative QSAR Descriptors for 5-Phenyloxazole Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing ability of substituents, affecting electrostatic interactions. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent, indicating potential for steric hindrance or favorable van der Waals contacts. |

| Hydrophobic | Partition coefficient (logP) | Measures the lipophilicity of the molecule, influencing membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and size, which can correlate with binding site complementarity. |

A hypothetical QSAR equation for a series of related compounds might take the form:

Biological Activity (log 1/IC50) = c1(logP) + c2(σ) - c3(MR) + constant

This equation would suggest that activity is positively correlated with lipophilicity and the electron-withdrawing nature of substituents, while being negatively correlated with steric bulk.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode.

A docking simulation would likely reveal key interactions such as:

Halogen Bonding: The chlorine atom could engage in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

π-π Stacking: The phenyl ring could form stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The trifluoromethyl group and the phenyl ring would likely occupy a hydrophobic pocket within the binding site.

Dipole-Dipole Interactions: The oxazole ring's heteroatoms could participate in dipole-dipole or hydrogen bond interactions.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Binding Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Oxazole Ring | Hydrogen Bonding, Dipole-Dipole | Ser, Thr, Asn, Gln |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Chloro Group | Halogen Bonding, Hydrophobic | Leu, Val, Ile, Backbone Carbonyl Oxygen |

| Trifluoromethyl Group | Hydrophobic, Dipole-Dipole | Leu, Val, Ala |

Mechanistic Studies of Modulatory Effects on Biochemical Pathways (non-clinical, in vitro)

For instance, studies on other trifluoromethylated heterocyclic compounds have demonstrated inhibitory activity against enzymes such as kinases, proteases, and dehydrogenases. A plausible mechanism for this compound could involve the inhibition of a specific enzyme through the synergistic effects of its substituent groups.

A hypothetical in vitro study might investigate the effect of this compound on a panel of cancer-related kinases. The results could be presented as follows:

Table 3: Hypothetical In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (µM) | Potential Implication |

|---|---|---|

| Kinase A | > 50 | No significant inhibition |

| Kinase B | 2.5 | Moderate inhibition |

| Kinase C | 0.15 | Potent and selective inhibition |

Such results would suggest that the compound is a potent and selective inhibitor of "Kinase C," guiding further mechanistic studies to understand how it affects downstream signaling pathways, potentially leading to effects like apoptosis or cell cycle arrest in cancer cells. researchgate.net

Impact of the Trifluoromethyl Group on Pharmacological Profile and Molecular Recognition

The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its unique properties that can significantly enhance a drug's pharmacological profile.

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes and enhance its binding to hydrophobic pockets in target proteins.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a compound.

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions with the target. It can also participate in dipole-dipole and multipolar interactions.

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, sometimes locking it into a bioactive conformation that is more favorable for binding.

In the context of this compound, the -CF3 group at the 5-position of the phenyl ring is expected to significantly contribute to its binding affinity and metabolic stability.

Role of the Chloro Substituent in Modulating Molecular Interactions

The chlorine atom, while also an electron-withdrawing group, has distinct effects on molecular interactions compared to the trifluoromethyl group.

Halogen Bonding: Chlorine is a well-established halogen bond donor. nih.gov It can form a favorable, directional interaction with an electron-rich atom (like oxygen, nitrogen, or sulfur) in a protein binding site. This specific interaction can significantly contribute to binding affinity and selectivity.

Hydrophobicity: Like the -CF3 group, the chloro substituent increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions with the target.

The combination of both a chloro and a trifluoromethyl group at the meta positions of the phenyl ring in this compound creates a unique electronic and steric profile, likely designed to optimize interactions with a specific biological target that has a binding pocket with complementary hydrophobic and electrostatic features.

Applications Beyond Medicinal Chemistry Excluding Clinical

Utilization in Agrochemical Research

The structural motifs present in 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole are frequently encountered in the design of modern agrochemicals. The trifluoromethyl group, in particular, is known to enhance the biological activity of molecules by altering their lipophilicity, metabolic stability, and binding affinity to target enzymes. researchgate.net

Design of Novel Scaffolds for Agricultural Agents

The design of such novel agents often involves the synthesis and screening of a library of compounds based on a core scaffold. In this context, this compound could serve as a foundational structure. Modifications to the oxazole (B20620) ring or the introduction of additional functional groups could be systematically explored to optimize biological activity against specific pests or weeds. For instance, related phenylpyrazole derivatives have been extensively investigated for their herbicidal properties, with the nature and position of substituents on the phenyl ring playing a critical role in their efficacy. researchgate.netnih.govnih.gov

Table 1: Examples of Agrochemicals with Related Structural Motifs

| Compound Class | Structural Motif | Target Application |

| Phenylpyrazole Herbicides | Substituted Phenyl Ring | Weed Control |

| Trifluoromethylpyridine Insecticides | Trifluoromethyl Group | Insect Pest Management |

| Strobilurin Fungicides | Aromatic Heterocycle | Fungal Disease Control |

Mechanism of Action in Pest Control (mechanistic focus)

While the specific mechanism of action for this compound in pest control has not been detailed in available literature, the mechanisms of related compound classes can provide valuable insights. The mode of action for many insecticides involves targeting the nervous system of the insect. epa.gov For example, pyrethroids act by keeping sodium channels open in neuronal membranes, leading to hyperactivity and paralysis. epa.gov Neonicotinoids, on the other hand, act on nicotinic acetylcholine (B1216132) receptors. epa.gov

Potential in Materials Science

The electronic properties conferred by the trifluoromethyl and chloro substituents on the phenyl ring, combined with the conjugated system of the oxazole ring, make this compound and its polymeric derivatives of interest in the field of materials science.

Optoelectronic Properties of Oxazole-Containing Polymers

Polymers containing trifluoromethyl groups are known to exhibit desirable properties for optoelectronic applications, such as high optical transparency and low dielectric constants. researchgate.netmdpi.comrsc.org The incorporation of fluorine can also enhance thermal stability and solubility in organic solvents. researchgate.net These properties are crucial for the development of materials used in flexible displays, optical waveguides, and other electronic devices. mdpi.com

The synthesis of polymers incorporating the this compound unit could lead to materials with tailored optoelectronic properties. The oxazole ring can contribute to the polymer's conjugation and charge-transport capabilities, which are important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific properties of such polymers would depend on the polymer architecture and the nature of the co-monomers used.

Table 2: Potential Properties of Polymers Containing this compound

| Property | Potential Advantage in Materials Science |

| High Optical Transparency | Suitability for transparent electronic devices. |

| Low Dielectric Constant | Use in high-frequency microelectronics. |

| Enhanced Thermal Stability | Durability in high-temperature applications. |

| Good Solubility | Ease of processing and fabrication of thin films. |

Applications in Advanced Functional Materials

Beyond optoelectronics, polymers derived from or containing the this compound scaffold could find use in other advanced functional materials. For instance, the unique properties imparted by the fluorinated groups could be exploited in the development of hydrophobic and oleophobic coatings, gas separation membranes, and high-performance engineering plastics. researchgate.net The ability to fine-tune the material's properties through chemical modification of the core structure makes it a versatile building block for materials design.

Role as Synthetic Intermediates for Complex Molecule Synthesis

Substituted oxazoles are valuable intermediates in organic synthesis, serving as building blocks for the construction of more complex molecules. nih.gov The 5-aryloxazole motif, as seen in the target compound, can be a precursor to a variety of other heterocyclic systems or can be further functionalized to introduce additional chemical diversity.

The presence of the chloro and trifluoromethyl groups on the phenyl ring of this compound provides reactive sites for further chemical transformations. For example, the chloro group can participate in cross-coupling reactions, allowing for the attachment of other molecular fragments. The oxazole ring itself can undergo various reactions, including cycloadditions and ring-opening, to generate novel molecular architectures. The use of such intermediates is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. nih.govacs.orgnih.gov

Emerging Trends and Future Research Directions

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For complex substituted oxazoles, research is moving beyond traditional methods like the Robinson-Gabriel or Van Leusen syntheses toward more efficient and versatile strategies.

Modern approaches focus on novel disconnections and the use of readily accessible starting materials. One emerging strategy involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using activating agents like triflylpyridinium reagents. researchgate.netnih.gov This method avoids the pre-functionalization of starting materials, such as conversion to acid chlorides, offering a more streamlined process. researchgate.net Another innovative approach is the use of visible-light photoredox catalysis, which allows for the synthesis of polysubstituted oxazoles from diazo compounds and nitriles under mild, metal-free conditions. rsc.org These methods often exhibit broad substrate scope and high functional group tolerance, which is crucial for the synthesis of intricately substituted molecules like 5-(3-Chloro-5-(trifluoromethyl)phenyl)oxazole.

Furthermore, techniques such as "halogen dance" isomerization are being explored to create specific substitution patterns on the oxazole (B20620) ring that are otherwise difficult to achieve. nih.gov This reaction involves the base-induced migration of a halogen atom to a different position on the ring, which can then be functionalized through cross-coupling reactions. nih.gov Such strategies provide new retrosynthetic pathways for producing diverse libraries of oxazole derivatives for screening and development.

| Synthetic Strategy | Key Features | Starting Materials | Ref. |

| Direct Carboxylic Acid Activation | Single-step transformation, avoids pre-activation | Carboxylic acids, isocyanoacetates | researchgate.netnih.gov |

| Visible-Light Photoredox Catalysis | Metal-free, mild conditions, continuous flow possible | Diazo compounds, nitriles | rsc.org |

| Halogen Dance Isomerization | Access to novel substitution patterns, facile | Halogenated oxazoles | nih.gov |

| Oxidative Domino Cyclization | Metal-free, high bond-forming efficiency | Methyl azaarenes, benzoins | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Oxazole Research

Beyond route planning, ML models are used to optimize reaction conditions. beilstein-journals.orgsemanticscholar.org By analyzing the relationships between variables such as solvent, temperature, catalyst, and yield, these models can predict the optimal conditions for a given transformation, reducing the number of experiments required and saving time and resources. beilstein-journals.orgsemanticscholar.org This data-driven approach is moving the field toward automated "self-driving" laboratories where AI algorithms design and execute experiments in a closed loop to rapidly identify the best synthetic methods for molecules like this compound.

Exploration of Sustainable and Renewable Feedstocks for Synthesis

The chemical industry is increasingly focused on green chemistry, which emphasizes the use of sustainable and renewable resources to minimize environmental impact. The synthesis of oxazoles is part of this trend, with researchers actively exploring alternatives to petroleum-based feedstocks.

Biomass, particularly lignocellulosic material, is a rich source of renewable platform chemicals that can serve as starting materials for heterocyclic synthesis. researchgate.netnso-journal.orgresearchgate.net Compounds derived from the depolymerization of biomass, such as furfural (B47365), levulinic acid, and various monosaccharides, can be chemically converted into the necessary building blocks for constructing the oxazole core and its substituents. researchgate.netnih.gov For example, furfural and its derivatives can be transformed into the dicarbonyl compounds often used in classical oxazole syntheses. nih.gov

Research in this area focuses on developing efficient catalytic pathways to convert these bio-derived molecules into valuable chemical intermediates. nso-journal.orgresearchgate.net The goal is to create a more sustainable supply chain for pharmaceuticals and other fine chemicals, reducing reliance on finite fossil fuels. biust.ac.bw While the direct synthesis of complex aromatic precursors from biomass remains a challenge, the development of "biorefineries" is paving the way for a future where key structural components of molecules like this compound originate from renewable sources. rsc.orgbohrium.com

| Renewable Feedstock | Potential Building Blocks | Relevant Transformations | Ref. |

| Lignocellulose | Furfural, Levulinic Acid, Vanillin | Oxidation, Hydrolysis, Hydrogenation | researchgate.netrsc.org |

| Carbohydrates (Cellulose) | Monosaccharides, Dicarbonyls | Hydrothermal degradation, Catalytic conversion | nso-journal.org |

| Fats and Oils | Fatty Acids, Glycerol | Esterification, Reduction | rsc.orgbohrium.com |

Advanced Analytical Techniques for In-situ Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, chemists are increasingly relying on advanced analytical techniques that allow for real-time, in-situ monitoring. These process analytical technologies (PAT) are critical for ensuring the efficient, safe, and reproducible synthesis of complex oxazoles.

Spectroscopic methods are at the forefront of this trend. Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with flow reactors or reaction vessels to track the concentration of reactants, intermediates, and products as the reaction progresses. acs.org This provides valuable kinetic data and can reveal transient intermediates that are crucial for elucidating the reaction pathway. acs.org For example, in-situ monitoring can help determine the rate-determining step of an oxazole ring-formation reaction, allowing for targeted optimization.

The data generated from these in-situ techniques is particularly powerful when combined with machine learning algorithms. semanticscholar.org Real-time data streams can be fed into optimization models that adjust reaction parameters on the fly to maximize yield and minimize impurities, leading to more efficient and robust synthetic processes.

Design of Multi-Targeting Scaffolds Based on the Oxazole Core

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This property makes it an attractive core for the design of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with several targets simultaneously. nih.govresearchgate.net This approach is particularly promising for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netbenthamscience.comnih.gov

The design of MTDLs based on the oxazole core involves strategically placing different functional groups at the C2, C4, and C5 positions of the ring to engage with the binding sites of various proteins. nih.gov For a molecule like this compound, the substituted phenyl ring at the C5 position can be tailored to interact with one target, while other substituents could be introduced at the C2 position to bind to another.

Researchers are using this strategy to develop oxazole-based compounds that can, for example, inhibit multiple protein kinases involved in cancer progression or act on different pathways associated with Alzheimer's disease. researchgate.netnih.gov The flexible nature of the oxazole scaffold allows for the creation of diverse chemical libraries, increasing the probability of discovering potent and effective multi-targeting therapeutic agents. nih.gov

Q & A

Q. Example Protocol :

React 3-chloro-5-(trifluoromethyl)phenylboronic acid with 5-bromooxazole under Pd catalysis.

Purify via column chromatography (silica gel, hexane/EtOAc).

Confirm structure using ¹H NMR and HRMS.

How can researchers optimize reaction yields in oxazole functionalization?

Advanced

Yield optimization requires systematic screening of:

- Catalysts : Compare Pd(OAc)₂, PdCl₂(dppf), and ligand systems (e.g., XPhos, SPhos).

- Solvents : Polar aprotic solvents (DMF, DMSO) vs. green alternatives (PEG-400) .

- Additives : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate kinetics.

Q. Case Study :